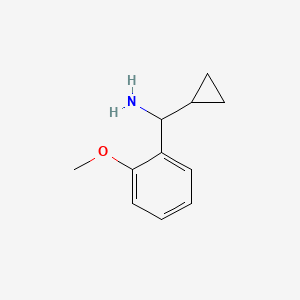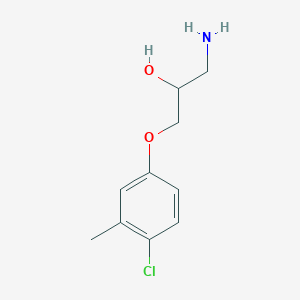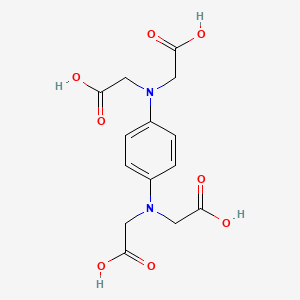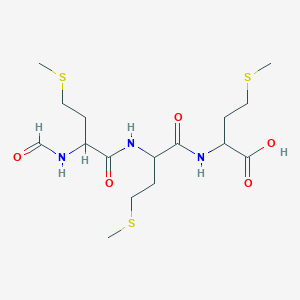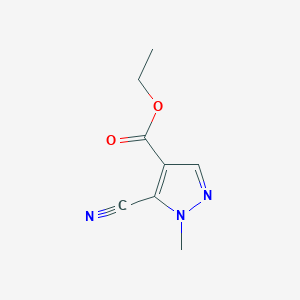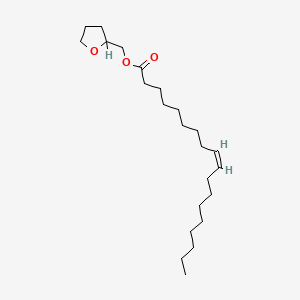
2-(4-Biphenyl)ethyl isocyanate
Overview
Description
2-(4-Biphenyl)ethyl isocyanate is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a biphenyl structure through an ethyl chain. This compound is used as a building block in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Biphenyl)ethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-(4-biphenyl)ethylamine with phosgene (COCl2). The reaction proceeds as follows: [ \text{C6H5C6H4CH2CH2NH2 + COCl2 → C6H5C6H4CH2CH2NCO + 2HCl} ] This method requires careful handling of phosgene, a toxic and hazardous reagent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient reagents. For example, the reaction of 2-(4-biphenyl)ethylamine with diphosgene or triphosgene can be employed to produce the desired isocyanate under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Biphenyl)ethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-(4-biphenyl)ethylamine and carbon dioxide. [ \text{C6H5C6H4CH2CH2NCO + H2O → C6H5C6H4CH2CH2NH2 + CO2} ]
Alcoholysis: Reacts with alcohols to form carbamates (urethanes). [ \text{C6H5C6H4CH2CH2NCO + R-OH → C6H5C6H4CH2CH2NH-COOR} ]
Aminolysis: Reacts with primary and secondary amines to form substituted ureas. [ \text{C6H5C6H4CH2CH2NCO + R-NH2 → C6H5C6H4CH2CH2NH-CO-NHR} ]
Common Reagents and Conditions:
Hydrolysis: Typically catalyzed by tertiary amines.
Alcoholysis: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Aminolysis: Can occur under mild conditions without the need for catalysts.
Major Products:
Hydrolysis: 2-(4-Biphenyl)ethylamine and carbon dioxide.
Alcoholysis: Carbamates (urethanes).
Aminolysis: Substituted ureas.
Scientific Research Applications
2-(4-Biphenyl)ethyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Biphenyl)ethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various chemical transformations, including the formation of carbamates and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
- Phenyl isocyanate (C6H5NCO)
- 4-Biphenylyl isocyanate (C6H5C6H4NCO)
- Phenethyl isocyanate (C6H5CH2CH2NCO)
Comparison: 2-(4-Biphenyl)ethyl isocyanate is unique due to the presence of a biphenyl structure, which imparts specific electronic and steric properties. This makes it distinct from simpler isocyanates like phenyl isocyanate and phenethyl isocyanate. The biphenyl group can influence the reactivity and stability of the compound, making it suitable for specialized applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
1-(2-isocyanatoethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-12-16-11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLXNPZLWAYHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410537 | |
| Record name | 2-(4-Biphenyl)ethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-06-3 | |
| Record name | 2-(4-Biphenyl)ethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Biphenyl)ethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)

![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)
